S-30-Hydroxygambogic acid
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Overview
Description
Preparation Methods
The preparation of S-30-Hydroxygambogic acid involves the isolation of organic components from the resin of Garcinia hanburyi. The process includes crystallization as its pyridinium salt followed by acidification to isolate the free compound . Industrial production methods often utilize solvent-assisted active loading technology to encapsulate the compound in liposomes for enhanced stability and controlled release .
Chemical Reactions Analysis
S-30-Hydroxygambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
S-30-Hydroxygambogic acid has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of polyprenylated xanthones. In biology and medicine, it is primarily researched for its anticancer properties, particularly its cytotoxic effects on leukemia cells .
Mechanism of Action
The mechanism of action of S-30-Hydroxygambogic acid involves the inhibition of proteasome activity and the suppression of the nuclear factor-κB (NF-κB) signaling pathway . This leads to the induction of apoptosis and cell cycle arrest in cancer cells. The compound targets multiple molecular pathways, making it a potent anticancer agent .
Comparison with Similar Compounds
S-30-Hydroxygambogic acid is similar to other polyprenylated xanthones such as gambogic acid and 30-hydroxyepigambogic acid . it is unique in its specific cytotoxicity profile and its ability to inhibit proteasome activity more effectively . Other similar compounds include 3-O-geranylforbesione and 8,8a-dihydro-8-hydroxygambogenic acid, which also exhibit anticancer properties .
Properties
Molecular Formula |
C38H44O9 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(Z)-2-(hydroxymethyl)-4-[(1R,2R,8S,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |
InChI |
InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23-,27-,36+,37+,38+/m1/s1 |
InChI Key |
MNNVIONVHRRQPF-VISJYHKJSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/CO)\C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |
Origin of Product |
United States |
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